molecular formula C13H18F3NO5S B168505 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene CAS No. 185099-68-7

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene

Cat. No. B168505
M. Wt: 357.35 g/mol
InChI Key: CJDKVEWDWXIBSM-UHFFFAOYSA-N
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Description

The compound “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the compound “8-Boc-3,8-diaza-bicyclo[3.2.1]octane”, which is a known compound with the empirical formula C11H20N2O212. The structure of the compound includes a bicyclic ring system, which is a common feature in many organic compounds12.



Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, there is no specific information available on the synthesis of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been synthesized using various methods34.



Molecular Structure Analysis

The molecular structure of a compound provides important information about its physical and chemical properties. Unfortunately, there is no specific information available on the molecular structure of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “3-Octene” and “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their molecular structures561.



Chemical Reactions Analysis

The chemical reactions of a compound provide insights into its reactivity and potential uses. Unfortunately, there is no specific information available on the chemical reactions of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-oxabicyclo[3.2.1]oct-6-ene” have been studied for their reactions with alkylidene carbenes78.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound provide insights into its potential uses and safety considerations. Unfortunately, there is no specific information available on the physical and chemical properties of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their properties12.


Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Aryl-substituted Nortropanes The synthesis of 3-aryl-8-azabicyclo[3.2.1]oct-2-enes was successfully achieved through the Suzuki–Miyaura coupling of a bicyclic vinyl boronate derived from N-Boc-nortropinone. This process showcased the potential of these compounds as intermediates in various chemical transformations. Notably, the coupling also worked with benzyl bromides, highlighting the versatility of the approach (Ghosh et al., 2006).

Preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones 8-Azabicyclo[3.2.1]oct-3-en-2-ones were efficiently prepared via asymmetric 1,3-dipolar cycloadditions. This method demonstrated excellent diastereofacial selectivity, an important characteristic for the synthesis of complex molecular structures (Curtis et al., 2006).

Biological Applications and Relevance

Inhibitors of α-Mannosidases Enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives were synthesized and shown to be effective inhibitors of α-mannosidases. These compounds could potentially contribute to the development of treatments for disorders related to glycoprotein metabolism (Moreno‐Vargas & Vogel, 2003).

Monoamine Reuptake Inhibitor NS9544 Acetate NS9544 acetate, an 8-azabicyclo[3.2.1]oct-2-ene derivative, was synthesized for potential use in treating pain and other CNS disorders. The process included enantioselective deprotonation and a series of reactions leading to high enantiomeric purity, demonstrating the compound's potential in therapeutic applications (Malmgren et al., 2011).

Pyrrolam A Analogues Novel pyrrolam A analogues were synthesized via a unique cascade ring-opening/cyclization reaction. These compounds exhibited good antimicrobial activity, indicating their potential as therapeutic agents (Parhizkar et al., 2017).

Safety And Hazards

The safety and hazards of a compound are important considerations in its handling and use. Unfortunately, there is no specific information available on the safety and hazards of “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds such as “8-Boc-3,8-diaza-bicyclo[3.2.1]octane” have been analyzed for their safety and hazards110.


Future Directions

The future directions of research on a compound can provide insights into its potential applications and areas of interest. Unfortunately, there is no specific information available on the future directions of research on “8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene”. However, related compounds and research fields have been discussed for their future prospects1112.


properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKVEWDWXIBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627316
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene

CAS RN

185099-68-7
Record name tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
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